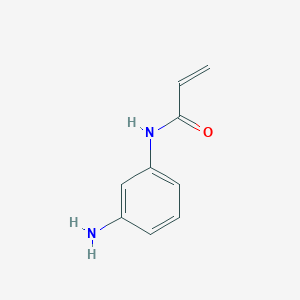

N-(3-aminofenil)acrilamida

Descripción general

Descripción

N-(3-aminophenyl)acrylamide (NAPA) is a synthetic compound that has been used in a variety of scientific and medical research applications. It is an amide of acrylamide and 3-aminophenol, and is a colorless, odorless, and non-toxic compound. NAPA has been used in a wide variety of laboratory experiments, and has been shown to have a variety of biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Aplicaciones de detección

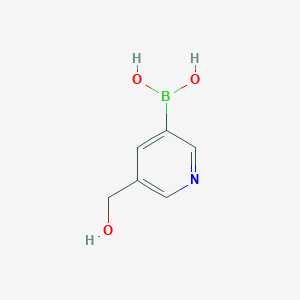

N-(3-aminofenil)acrilamida: se utiliza en el desarrollo de sensores basados en ácido bórico. Estos sensores aprovechan la interacción entre los ácidos bóricos y los dioles o las bases de Lewis como los aniones fluoruro o cianuro. Esta interacción es crucial para las aplicaciones de detección, que pueden ser ensayos homogéneos o detección heterogénea, incluida la interfaz del material de detección o dentro de la muestra a granel .

Etiquetado biológico

La reactividad del compuesto con los dioles permite su uso en el etiquetado biológico. Esta aplicación es significativa para rastrear y observar procesos biológicos, proporcionando información sobre las funciones celulares y la dinámica de las proteínas .

Manipulación y modificación de proteínas

Los investigadores emplean This compound en la manipulación y modificación de proteínas. Esto es particularmente relevante en el estudio de la estructura y función de las proteínas, así como en el desarrollo de nuevas estrategias terapéuticas .

Tecnologías de separación

En las tecnologías de separación, This compound juega un papel en la electroforesis de moléculas glicosiladas. Ayuda en la separación y análisis de muestras biológicas complejas, lo cual es esencial para fines de diagnóstico e investigación .

Desarrollo de terapéuticos

La interacción de los ácidos bóricos con los dioles, facilitada por This compound, también se explora en el desarrollo de terapéuticos. Esto incluye la creación de sistemas de administración de fármacos y la liberación controlada de insulina .

Métodos analíticos

This compound: se utiliza como material de construcción para micropartículas en métodos analíticos. Estas micropartículas se emplean en varios ensayos y sistemas de detección, mejorando la sensibilidad y especificidad de las técnicas analíticas .

Tecnología de polímeros

El compuesto se incorpora a los polímeros por sus propiedades que contribuyen a la liberación controlada de fármacos como la insulina. Esta aplicación es particularmente prometedora en el campo de la gestión de la diabetes, donde la dosificación precisa y el momento de la liberación de insulina son cruciales .

Desarrollo de sensores de resonancia de plasmones de superficie (SPR)

Se han desarrollado chips de sensores SPR basados en polímeros impresos molecularmente (MIP) utilizando This compound para la detección de proteínas como la albúmina sérica bovina (BSA). La interacción específica con las proteínas permite la creación de biosensores altamente selectivos y sensibles .

Mecanismo De Acción

Target of Action

Similar compounds have been studied for their antimicrobial activity , suggesting that N-(3-aminophenyl)acrylamide may also interact with bacterial proteins or enzymes.

Mode of Action

It’s known that similar compounds can inhibit the growth of bacteria

Biochemical Pathways

Given its potential antimicrobial activity , it may interfere with essential bacterial processes such as cell wall synthesis, protein synthesis, or DNA replication.

Result of Action

Based on the antimicrobial activity of similar compounds , it may lead to the inhibition of bacterial growth.

Safety and Hazards

“N-(3-aminophenyl)acrylamide” is toxic if swallowed, inhaled, or absorbed through the skin . It can cause severe and irreversible health effects to organs through prolonged or repeated oral exposure . The safety information includes pictograms GHS07, signal word warning, and hazard statements H302-H315-H319-H335 .

Direcciones Futuras

Future research on acrylamide and cancer is outlined, and potential challenges are underscored . The connection between the neurotoxicity caused by acrylamide and neurodegenerative diseases, NOD-like receptor protein 3 (NLRP3) inflammasome-related neuroinflammation, and microbiota-gut-brain axis signaling are areas of interest .

Análisis Bioquímico

Biochemical Properties

N-(3-aminophenyl)acrylamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with glutathione, a tripeptide involved in cellular detoxification processes. The interaction between N-(3-aminophenyl)acrylamide and glutathione leads to the formation of conjugates, which can affect the redox balance within cells . Additionally, N-(3-aminophenyl)acrylamide has been shown to inhibit certain enzymes, such as those involved in neurotransmission, by forming covalent bonds with cysteine residues on these proteins .

Cellular Effects

N-(3-aminophenyl)acrylamide exerts various effects on different types of cells and cellular processes. It has been found to induce cytotoxicity and oxidative stress in cells by reacting with biological nucleophiles like DNA bases and proteins . This compound can disrupt cell signaling pathways, leading to altered gene expression and cellular metabolism. For instance, exposure to N-(3-aminophenyl)acrylamide has been linked to the activation of oxidative stress response pathways, which can result in cellular damage and apoptosis .

Molecular Mechanism

The molecular mechanism of action of N-(3-aminophenyl)acrylamide involves its ability to form covalent bonds with biomolecules. This compound can bind to cysteine residues on proteins, leading to enzyme inhibition or activation . Additionally, N-(3-aminophenyl)acrylamide can interact with DNA, causing mutations and affecting gene expression. The formation of these covalent bonds disrupts normal cellular functions and can lead to various biochemical and physiological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(3-aminophenyl)acrylamide have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy . Long-term exposure to N-(3-aminophenyl)acrylamide in in vitro and in vivo studies has shown that it can cause persistent cellular damage and affect cellular functions such as proliferation and differentiation .

Dosage Effects in Animal Models

The effects of N-(3-aminophenyl)acrylamide vary with different dosages in animal models. At low doses, this compound has been found to cause minimal adverse effects, while higher doses can lead to significant toxicity . In animal studies, high doses of N-(3-aminophenyl)acrylamide have been associated with neurotoxicity, characterized by symptoms such as ataxia and muscle weakness . Additionally, threshold effects have been observed, where certain dosages result in a marked increase in toxic effects .

Metabolic Pathways

N-(3-aminophenyl)acrylamide is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 and glutathione S-transferase . These enzymes facilitate the biotransformation of N-(3-aminophenyl)acrylamide into various metabolites, which can then be excreted from the body. The metabolic pathways of this compound also involve the formation of conjugates with glutathione, which helps in detoxification and elimination .

Transport and Distribution

Within cells and tissues, N-(3-aminophenyl)acrylamide is transported and distributed through various mechanisms. It can passively diffuse across cell membranes and accumulate in different cellular compartments . Additionally, this compound can interact with transporters and binding proteins, which facilitate its movement within the cell . The distribution of N-(3-aminophenyl)acrylamide within tissues is influenced by factors such as its solubility and affinity for specific biomolecules .

Subcellular Localization

The subcellular localization of N-(3-aminophenyl)acrylamide plays a crucial role in its activity and function. This compound has been found to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . The presence of targeting signals and post-translational modifications can direct N-(3-aminophenyl)acrylamide to specific cellular compartments, affecting its localization and activity . For example, the interaction of N-(3-aminophenyl)acrylamide with nuclear proteins can influence gene expression and cellular responses .

Propiedades

IUPAC Name |

N-(3-aminophenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-2-9(12)11-8-5-3-4-7(10)6-8/h2-6H,1,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRKWPXMDCPJEHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=CC=CC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16230-24-3 | |

| Record name | N-(3-AMINOPHENYL)ACRYLAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

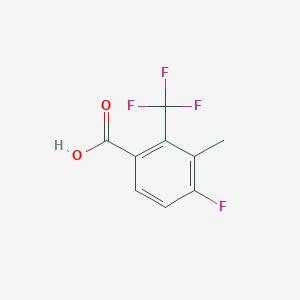

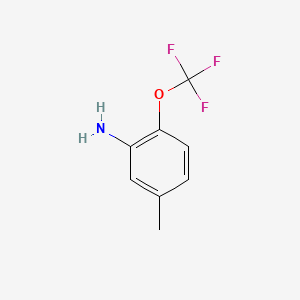

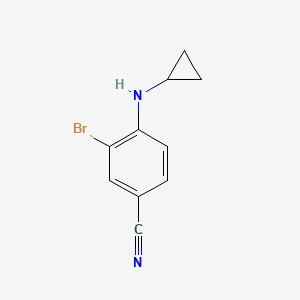

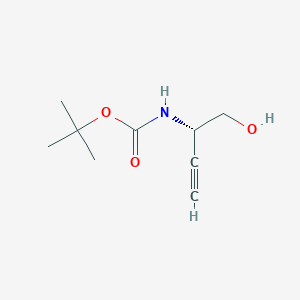

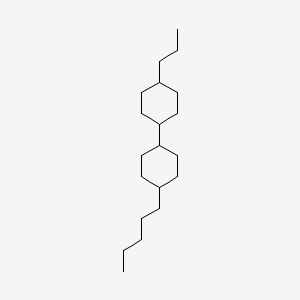

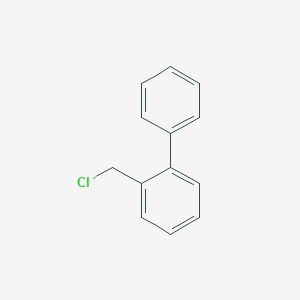

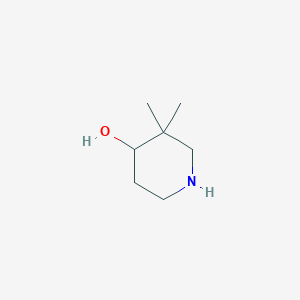

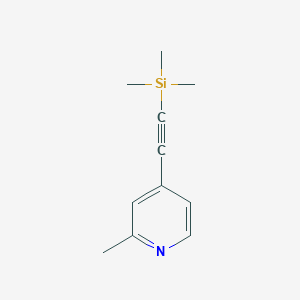

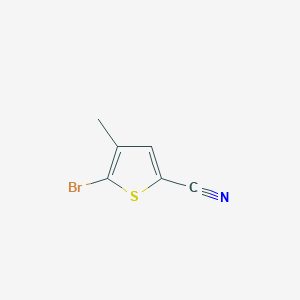

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of incorporating N-(3-aminophenyl)acrylamide into the quinazoline scaffold in the context of antitumor activity?

A1: While the research paper [] doesn't explicitly detail the specific mechanism of action for these novel compounds, it highlights the importance of the quinazoline scaffold in developing antitumor agents. The incorporation of N-(3-aminophenyl)acrylamide likely introduces specific structural features that contribute to the observed antiproliferative activity. The acrylamide moiety, with its conjugated double bond, could potentially participate in interactions with biological targets, influencing the overall activity. Further research is needed to elucidate the precise role of N-(3-aminophenyl)acrylamide in the context of these quinazoline derivatives and their interactions with cellular targets.

Q2: How does the antiproliferative activity of compound 13j compare to the positive control, gefitinib?

A2: Compound 13j, N-(3-(2-((4-((4-chlorophenyl)amino)-7-methoxyquinazolin-6-yl)oxy)acetamido)phenyl)acrylamide, exhibited superior antiproliferative activity against H1975 and MGC-803 cancer cell lines compared to the positive control, gefitinib []. This finding suggests that the specific structural modifications incorporated into 13j, including the presence of N-(3-aminophenyl)acrylamide, contribute significantly to its enhanced activity against these specific cancer cell lines.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,5,6,7-Tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1322032.png)

![8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1322036.png)

![5-tert-butylbenzo[d]oxazol-2(3H)-one](/img/structure/B1322045.png)

![3-Azabicyclo[3.2.1]octan-8-ol](/img/structure/B1322052.png)